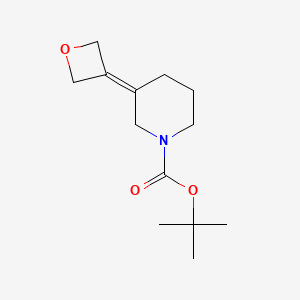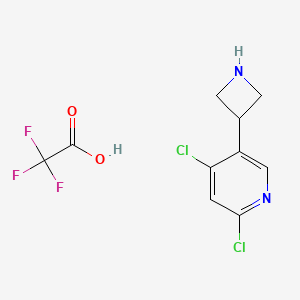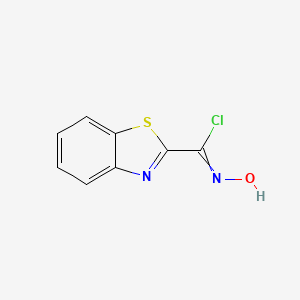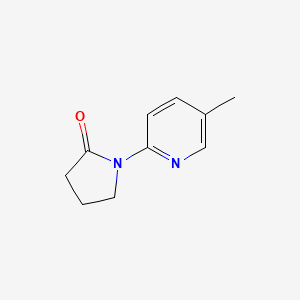
Methyl 6-(bromomethyl)-5-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(bromomethyl)-5-fluoronicotinate: is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 5th position on the nicotinate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate typically involves multi-step organic reactions. One common method includes the bromination of methyl 5-fluoronicotinate at the 6th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(bromomethyl)-5-fluoronicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of methyl-substituted nicotinates.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(bromomethyl)-5-fluoronicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of Methyl 6-(bromomethyl)-5-fluoronicotinate involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and fluorine groups. These groups can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-(chloromethyl)-5-fluoronicotinate
- Methyl 6-(iodomethyl)-5-fluoronicotinate
- Methyl 6-(bromomethyl)-3-fluoronicotinate
Comparison:
- Reactivity: The bromomethyl group in Methyl 6-(bromomethyl)-5-fluoronicotinate is more reactive towards nucleophiles compared to the chloromethyl group in Methyl 6-(chloromethyl)-5-fluoronicotinate due to the weaker C-Br bond.
- Stability: The compound is generally more stable than its iodo counterpart, Methyl 6-(iodomethyl)-5-fluoronicotinate, due to the stronger C-Br bond compared to the C-I bond.
- Position of Substituents: The position of the fluorine atom can influence the electronic properties and reactivity of the compound, as seen in the comparison with Methyl 6-(bromomethyl)-3-fluoronicotinate.
Eigenschaften
Molekularformel |
C8H7BrFNO2 |
|---|---|
Molekulargewicht |
248.05 g/mol |
IUPAC-Name |
methyl 6-(bromomethyl)-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-6(10)7(3-9)11-4-5/h2,4H,3H2,1H3 |
InChI-Schlüssel |
QUXCFOCFAHDIFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















